Anticancer agent 124

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

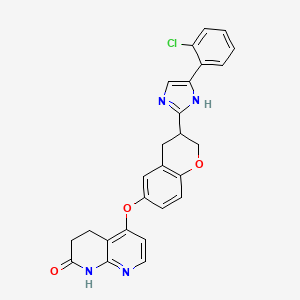

Molecular Formula |

C26H21ClN4O3 |

|---|---|

Molecular Weight |

472.9 g/mol |

IUPAC Name |

5-[[3-[5-(2-chlorophenyl)-1H-imidazol-2-yl]-3,4-dihydro-2H-chromen-6-yl]oxy]-3,4-dihydro-1H-1,8-naphthyridin-2-one |

InChI |

InChI=1S/C26H21ClN4O3/c27-20-4-2-1-3-18(20)21-13-29-25(30-21)16-11-15-12-17(5-7-22(15)33-14-16)34-23-9-10-28-26-19(23)6-8-24(32)31-26/h1-5,7,9-10,12-13,16H,6,8,11,14H2,(H,29,30)(H,28,31,32) |

InChI Key |

KPSFBIACWSYKON-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC2=NC=CC(=C21)OC3=CC4=C(C=C3)OCC(C4)C5=NC=C(N5)C6=CC=CC=C6Cl |

Origin of Product |

United States |

Foundational & Exploratory

Preclinical Evaluation of microRNA-124: A Promising Anticancer Agent

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

MicroRNA-124 (miR-124) has emerged as a potent tumor suppressor with significant therapeutic potential across a spectrum of malignancies. Its expression is frequently downregulated in cancerous tissues, and restoration of its physiological levels has been demonstrated to inhibit tumor growth, induce apoptosis, and suppress metastasis. This technical guide provides a comprehensive overview of the preclinical evaluation of miR-124, summarizing key findings from in vitro and in vivo studies. It details the multifaceted mechanism of action of miR-124, its efficacy in various cancer models, and considerations for its development as a novel anticancer therapeutic. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the advancement of miRNA-based cancer therapies.

Introduction

MicroRNAs (miRNAs) are small, non-coding RNA molecules that play a crucial role in post-transcriptional gene regulation. Their dysregulation is a hallmark of cancer, where they can function as either oncogenes or tumor suppressors.[1][2] MicroRNA-124 (miR-124) is one of the most extensively studied tumor-suppressive miRNAs, with its expression being consistently reported as downregulated in a wide array of cancers, including glioblastoma, breast cancer, colorectal cancer, pancreatic cancer, and nasopharyngeal carcinoma.[1][2][3][4] This downregulation is often associated with advanced tumor stage and poor prognosis.[3] The restoration of miR-124 levels in cancer cells has been shown to reverse the malignant phenotype, highlighting its potential as a therapeutic agent.

This guide will delve into the preclinical data supporting the development of miR-124 as an anticancer agent, with a focus on its mechanism of action, in vitro and in vivo efficacy, and preliminary safety and pharmacokinetic considerations.

Mechanism of Action

The tumor-suppressive functions of miR-124 are attributed to its ability to simultaneously target and downregulate the expression of multiple oncogenes and key signaling pathways involved in cancer progression.

Key Signaling Pathways Modulated by miR-124

miR-124 exerts its anticancer effects by modulating several critical signaling pathways, including:

-

Cell Cycle Regulation: miR-124 induces cell cycle arrest, primarily at the G1/S transition, by targeting key cell cycle regulators.[1]

-

Apoptosis Induction: It promotes programmed cell death by targeting anti-apoptotic factors.

-

Inhibition of Metastasis and Invasion: miR-124 suppresses the epithelial-to-mesenchymal transition (EMT), a key process in metastasis, by targeting transcription factors that drive this process.[5]

-

PI3K/Akt/NFκB Signaling: It inhibits this pro-survival and pro-proliferative pathway.[1]

-

STAT3 Signaling: miR-124 directly targets the Signal Transducer and Activator of Transcription 3 (STAT3), a key oncogenic transcription factor.

The following diagram illustrates the major signaling pathways impacted by miR-124.

Validated Gene Targets

A multitude of studies have identified and validated direct targets of miR-124 that contribute to its tumor-suppressive activity. Some of the key targets are summarized in the table below.

| Target Gene | Cancer Type(s) | Function of Target Gene | Reference(s) |

| STAT3 | Breast Cancer, Glioma | Oncogenic transcription factor promoting proliferation and survival | [6] |

| EZH2 | Gastric Cancer, Lung Cancer | Histone methyltransferase, promotes cell proliferation | [7] |

| CDK4 | Breast Cancer | Cell cycle kinase, promotes G1/S transition | [1] |

| SNAI2 (Slug) | Breast Cancer | Transcription factor, promotes EMT and metastasis | |

| Foxq1 | Nasopharyngeal Carcinoma | Transcription factor, promotes metastasis and invasion | [3] |

| CD151 | Breast Cancer | Tetraspanin, promotes cell motility and invasion | [8] |

| SIRT1 | Hepatocellular Carcinoma | Histone deacetylase, promotes cell survival and drug resistance | [9] |

| TFAP4 | Breast Cancer | Transcription factor, promotes proliferation and migration |

In Vitro Efficacy

The anticancer effects of miR-124 have been extensively documented in a wide range of cancer cell lines. Ectopic expression of miR-124 mimics consistently leads to a reduction in cell viability, proliferation, migration, and invasion, and an increase in apoptosis.

Cytotoxicity and Antiproliferative Activity

| Cell Line | Cancer Type | Observed Effect on Proliferation | Reference(s) |

| MDA-MB-231 | Breast Cancer | Significant inhibition | [6] |

| MCF-7 | Breast Cancer | Significant inhibition | [1] |

| SKBR3 | Breast Cancer | Significant inhibition | |

| U87 | Glioblastoma | Significant inhibition | [10] |

| LN229 | Glioblastoma | Significant inhibition | [1] |

| HCT116 | Colorectal Cancer | Significant inhibition | [5] |

| SW480 | Colorectal Cancer | Significant inhibition | |

| PANC-1 | Pancreatic Cancer | Significant inhibition | [11] |

| AsPC-1 | Pancreatic Cancer | Significant inhibition | [11] |

| 5-8F | Nasopharyngeal Carcinoma | Significant inhibition | [3] |

| CNE2 | Nasopharyngeal Carcinoma | Significant inhibition | [2] |

| HepG2 | Hepatocellular Carcinoma | Significant inhibition | [1] |

| Huh7 | Hepatocellular Carcinoma | Significant inhibition | [9] |

| SKOV3 | Ovarian Cancer | Significant inhibition | [12] |

Induction of Apoptosis

Overexpression of miR-124 has been shown to induce apoptosis in various cancer cell lines. This is often demonstrated by an increase in the proportion of Annexin V-positive cells and the cleavage of caspase-3.[11]

Inhibition of Cell Migration and Invasion

Transwell migration and invasion assays have consistently shown that miR-124 significantly impairs the migratory and invasive capabilities of cancer cells.[3][11] This effect is often linked to the downregulation of EMT-related markers.

In Vivo Efficacy

The antitumor activity of miR-124 has been validated in several preclinical animal models, primarily using xenografts of human cancer cell lines in immunodeficient mice. Systemic or local delivery of miR-124 mimics has been shown to significantly inhibit tumor growth and metastasis.

Tumor Growth Inhibition in Xenograft Models

The following table summarizes the results from key in vivo studies demonstrating the efficacy of miR-124 in suppressing tumor growth.

| Cancer Type | Cell Line | Animal Model | Delivery Method | Treatment Regimen | Tumor Growth Inhibition | Reference(s) |

| Nasopharyngeal Carcinoma | 5-8F | Nude mice | Lentiviral vector (subcutaneous) | - | ~63% reduction in tumor volume | [3] |

| Ovarian Cancer | SKOV3 | Nude mice | Lipofection (intratumoral) | Every 5 days for 35 days | Significant reduction in tumor volume | [12][13][14] |

| Glioblastoma | U87 | Nude mice | Lentiviral vector (subcutaneous) | - | Significant decrease in tumor volume and weight | [10] |

| Breast Cancer | MDA-MB-468 | Nude mice | Agomir (intratumoral) | Every 3 days for 24 days | Significant decrease in tumor size | [6] |

| Hepatocellular Carcinoma | CD133+ HepG2 | Nude mice | Lentiviral vector + Cisplatin | - | Sensitized tumors to cisplatin, leading to reduced growth | [9][15] |

The following diagram illustrates a general workflow for a xenograft study evaluating miR-124 efficacy.

Pharmacokinetics and Biodistribution

Effective delivery of miRNA mimics to the tumor site is a critical challenge for their clinical translation. Various delivery systems, including lipid-based nanoparticles and polymeric micelles, are being explored to enhance the stability, circulation time, and tumor-specific accumulation of miR-124.

While specific pharmacokinetic data for miR-124 delivery systems are limited, studies on other miRNA mimics provide valuable insights. For instance, a study using polymeric micelles for the delivery of let-7b mimic demonstrated a significant improvement in plasma half-life and tumor accumulation compared to a conventional emulsion formulation.[16][17]

Biodistribution studies of systemically administered miR-124 mimics have shown accumulation in various organs, including the liver, kidney, and lung.[3] The use of targeted delivery systems is crucial to enhance tumor-specific uptake and minimize off-target effects.

The table below presents representative pharmacokinetic parameters for a miRNA mimic delivered via polymeric micelles, illustrating the potential improvements offered by nanocarrier systems.

| Parameter | Emulsion Formulation (let-7b) | Micelle Formulation (let-7b) | Fold Change | Reference |

| t1/2,e (h) | 0.49 ± 0.19 | 2.65 ± 0.46 | 5.4x | [16] |

| AUC0-∞ (h·µg/mL) | 1.83 ± 0.45 | 12.81 ± 1.87 | 7.0x | [16] |

| CL (mL/h/kg) | 1092.8 ± 267.7 | 156.1 ± 22.8 | 0.14x | [16] |

| Vd (mL/kg) | 754.7 ± 112.5 | 602.8 ± 117.4 | 0.8x | [16] |

Toxicology and Safety Profile

The safety of miRNA-based therapeutics is a key consideration for their clinical development. Potential toxicities can arise from off-target effects, activation of the immune system, and the delivery vehicle itself.[11][18]

Preclinical toxicology studies for miRNA therapeutics are still in the early stages. Some studies have reported no apparent toxicity or changes in body weight in mice treated with miRNA mimics.[6] However, a phase I clinical trial of a miR-34a mimic (MRX34) was terminated due to severe immune-related adverse events, highlighting the importance of thorough preclinical safety assessment.[11]

Biomarkers such as miR-122 for liver injury are being explored to monitor potential organ toxicity in preclinical and clinical studies of miRNA therapeutics.[19]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of miR-124.

In Vitro miRNA Mimic Transfection

Objective: To introduce synthetic miR-124 mimics into cancer cells to study their biological effects.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

Opti-MEM I Reduced Serum Medium

-

Lipofectamine RNAiMAX transfection reagent

-

miR-124 mimic and negative control mimic

-

6-well plates

Protocol:

-

Seed cells in 6-well plates at a density that will result in 70-90% confluency at the time of transfection.

-

On the day of transfection, dilute the miR-124 mimic or negative control to the desired final concentration in Opti-MEM.

-

In a separate tube, dilute the Lipofectamine RNAiMAX reagent in Opti-MEM.

-

Combine the diluted miRNA mimic and diluted Lipofectamine RNAiMAX, mix gently, and incubate at room temperature for 5-20 minutes to allow for complex formation.

-

Add the miRNA-lipid complexes to the cells in each well.

-

Incubate the cells for 24-72 hours before proceeding with downstream assays.

MTT Cell Viability Assay

Objective: To assess the effect of miR-124 on the metabolic activity and viability of cancer cells.

Materials:

-

Transfected cancer cells in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO or solubilization buffer

Protocol:

-

After the desired incubation period with the miR-124 mimic, add 10-20 µL of MTT solution to each well.

-

Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add 100-150 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the negative control-treated cells.

Western Blot for Target Protein Validation

Objective: To confirm the downregulation of a predicted miR-124 target protein.

Materials:

-

Protein lysates from transfected cells

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the target protein and a loading control (e.g., β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Separate protein lysates by SDS-PAGE and transfer the proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the target protein level to the loading control.

The following diagram outlines the workflow for validating a miR-124 target.

Conclusion and Future Directions

The preclinical data strongly support the continued development of miR-124 as a promising anticancer therapeutic. Its ability to act as a master regulator of multiple oncogenic pathways provides a strong rationale for its potential efficacy in a broad range of cancers. The key challenges ahead lie in the development of safe and efficient delivery systems that can achieve therapeutic concentrations of miR-124 in tumor tissues with minimal off-target effects.

Future research should focus on:

-

Optimization of Delivery Systems: Engineering targeted nanocarriers to improve tumor specificity and reduce systemic toxicity.

-

Comprehensive Toxicology Studies: Conducting thorough preclinical safety assessments in relevant animal models to de-risk clinical translation.

-

Combination Therapies: Investigating the synergistic effects of miR-124 with standard-of-care chemotherapies and targeted agents to overcome drug resistance.[7][9]

-

Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to respond to miR-124-based therapies.

Addressing these challenges will be crucial for the successful clinical translation of miR-124 and for realizing the full potential of miRNA-based therapies in the fight against cancer.

References

- 1. mdpi.com [mdpi.com]

- 2. MicroRNA‐124: An emerging therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Function of microRNA-124 in the pathogenesis of cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tumor Suppressive Effects of miR-124 and Its Function in Neuronal Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | MicroRNA-Based Therapy in Animal Models of Selected Gastrointestinal Cancers [frontiersin.org]

- 7. MicroRNA-124 inhibits proliferation and induces apoptosis by directly repressing EZH2 in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. MiR-124 sensitizes cisplatin-induced cytotoxicity against CD133+ hepatocellular carcinoma cells by targeting SIRT1/ROS/JNK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exosome-Based Delivery of miR-124 in a Huntington’s Disease Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Risks of miRNA Therapeutics: In a Drug Target Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Analysis of the inhibitory effects of miR-124 and miR-152 on human epithelial ovarian cancer xenografts in a nude mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Analysis of the inhibitory effects of miR-124 and miR-152 on human epithelial ovarian cancer xenografts in a nude mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Pharmacokinetics and biodistribution of polymeric micelles containing miRNA and small-molecule drug in orthotopic pancreatic tumor-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pharmacokinetics and biodistribution of polymeric micelles containing miRNA and small-molecule drug in orthotopic pancreatic tumor-bearing mice [thno.org]

- 18. mdpi.com [mdpi.com]

- 19. toxicology.org [toxicology.org]

"Anticancer agent 124" synthesis and characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Anticancer agent 124" is identified in the scientific and clinical landscape as MDX-124, a first-in-class, humanized monoclonal antibody developed by Medannex.[1][2][3] This therapeutic agent targets annexin-A1 (ANXA1), a protein implicated in the progression of various cancers.[1][3][4] High expression of ANXA1 is correlated with poorer survival rates in several cancers, including triple-negative breast, pancreatic, colorectal, and prostate cancers.[3][4] MDX-124 is currently undergoing a Phase 1b clinical trial, designated "ATTAINMENT," to evaluate its safety and optimal dosage.[1][2][3]

This technical guide provides a comprehensive overview of the available information on MDX-124, with a focus on its synthesis (production), characterization, and mechanism of action, based on publicly accessible data. It is important to note that as MDX-124 is a clinical-stage therapeutic, detailed, proprietary information regarding its manufacturing and quality control is not fully available in the public domain. This guide, therefore, presents a combination of specific data on MDX-124's biological effects and generalized protocols and workflows common in monoclonal antibody development.

Synthesis and Production of MDX-124

The synthesis of a monoclonal antibody like MDX-124 is a complex biotechnological process, rather than a chemical synthesis. It involves the generation of a specific antibody, its "humanization" to reduce immunogenicity in patients, and its large-scale production in bioreactors.

Generalized Monoclonal Antibody Production Workflow

The precise details of MDX-124's manufacturing are proprietary to Medannex. However, a general workflow for producing a humanized monoclonal antibody is outlined below. This process typically begins with the immunization of an animal (e.g., a mouse) to generate an initial antibody, which is then sequenced and genetically engineered to replace most of the mouse protein sequences with human ones, a process known as humanization.[5] This humanized antibody is then produced in large quantities using cell cultures.

Characterization of MDX-124

The characterization of a therapeutic antibody involves a comprehensive set of analyses to ensure its quality, consistency, and potency. While specific quality control data for MDX-124 is not publicly available, its biological effects have been characterized in several preclinical studies.

Biological Characterization: In Vitro Studies

MDX-124 has been shown to have significant anti-proliferative effects on various cancer cell lines that express annexin-A1.

| Cell Line | Cancer Type | Effect of MDX-124 | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | Dose-dependent increase in cell cycle arrest in the G1 phase (33.5% increase) and a decrease in the S phase (29.1% decrease). | [6] |

| HCC1806 | Triple-Negative Breast Cancer | Significant reduction in cell viability. Synergistic effect with cisplatin and paclitaxel, reducing viability by up to 87%. | [6] |

| MIA PaCa-2 | Pancreatic Cancer | Dose-dependent cell cycle arrest, with a 38.1% increase in the G1 phase and a 29% decrease in the S phase. | [7] |

| PANC-1 | Pancreatic Cancer | Dose-dependent reduction in cell viability. Synergistic effect with 5-fluorouracil, reducing viability by 91.2%. | [7] |

| Multiple Cell Lines | Breast, Pancreatic, Ovarian, Colorectal | Dose-dependent reduction in cellular proliferation. | [8] |

Biological Characterization: In Vivo Studies

Preclinical studies in animal models have demonstrated the in vivo efficacy of MDX-124 in inhibiting tumor growth.

| Animal Model | Cancer Type | Treatment Regimen | Outcome | Reference |

| Syngeneic Mouse Model (4T1-luc) | Triple-Negative Breast Cancer | 1 mg/kg MDX-124 | 23% inhibition of tumor growth by day 15. | [8] |

| Orthotopic Metastatic Pancreatic Cancer Model | Pancreatic Cancer | Murine analogue (MDX-001) | Reduced incidence and size of lung metastasis. | [7] |

Mechanism of Action

Annexin-A1, when overexpressed by cancer cells, is secreted and activates formyl peptide receptors (FPRs) on the cell surface. This activation initiates downstream signaling pathways that promote cancer cell proliferation, migration, and survival. MDX-124 is a humanized monoclonal antibody that specifically binds to annexin-A1, preventing its interaction with FPRs and thereby inhibiting these oncogenic signals.

Experimental Protocols

The following are generalized protocols for the types of experiments used to characterize the biological activity of MDX-124. The specific conditions and reagents for the studies on MDX-124 are not detailed in the available literature.

Cell Proliferation Assay (e.g., MTT Assay)

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of MDX-124 or a control antibody for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to untreated control cells.

Cell Cycle Analysis by Flow Cytometry

-

Cell Culture and Treatment: Culture cancer cells and treat them with MDX-124 or a control for a specified duration (e.g., 24-72 hours).

-

Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in cold ethanol to permeabilize the cell membrane.

-

Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide or DAPI) and RNase to prevent staining of RNA.

-

Data Acquisition: Analyze the stained cells using a flow cytometer. The intensity of the DNA dye fluorescence corresponds to the DNA content of the cells.

-

Analysis: Deconvolute the resulting histogram of DNA content to determine the percentage of cells in each phase of the cell cycle (G1, S, and G2/M).

Conclusion

MDX-124 is a promising, first-in-class anticancer agent that targets the annexin-A1 pathway. Preclinical data have demonstrated its ability to inhibit cancer cell proliferation and tumor growth, both as a monotherapy and in combination with existing chemotherapies. As a humanized monoclonal antibody, its "synthesis" is a complex bioprocess. While detailed manufacturing and characterization protocols remain proprietary, the publicly available data on its biological effects provide a strong rationale for its ongoing clinical development. The "ATTAINMENT" clinical trial will be crucial in determining the safety and efficacy of this novel therapeutic approach for patients with cancers that overexpress annexin-A1.

References

- 1. Medannex Strengthens Global Intellectual Property Portfolio for Novel Clinical Asset | Scottish Lifesciences Association [scottishlifesciencesassociation.org.uk]

- 2. medannex.org [medannex.org]

- 3. Targeting annexin-A1 can halt cancer cell growth - ARU [aru.ac.uk]

- 4. sciencedaily.com [sciencedaily.com]

- 5. AU2019319092A1 - Cancer treatment with an antibody - Google Patents [patents.google.com]

- 6. medannex.org [medannex.org]

- 7. | BioWorld [bioworld.com]

- 8. A therapeutic antibody targeting annexin-A1 inhibits cancer cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Arsenal: Discovery and Development of Novel 1,2,4-Triazoloazines as Potent Anticancer Agents

A Technical Guide for Researchers and Drug Development Professionals

The relentless pursuit of novel and effective anticancer agents has led researchers down diverse chemical avenues. Among the most promising are heterocyclic compounds, with the 1,2,4-triazoloazine scaffold emerging as a privileged structure in medicinal chemistry. This technical guide provides an in-depth overview of the discovery, development, and therapeutic potential of this burgeoning class of anticancer agents. We will delve into their synthesis, biological evaluation, and mechanisms of action, presenting key data in a structured format to facilitate comparison and further research.

The 1,2,4-Triazoloazine Core: A Scaffold for Anticancer Activity

The 1,2,4-triazole ring system, a five-membered heterocycle with three nitrogen atoms, is a cornerstone of many established therapeutic agents.[1][2][3] Its unique physicochemical properties, including its ability to participate in hydrogen bonding and its metabolic stability, make it an attractive pharmacophore.[3] When fused with an azine ring (such as phthalazine, pyrimidine, or quinoxaline), the resulting 1,2,4-triazoloazine scaffold exhibits a broad spectrum of biological activities, with particularly noteworthy anticancer properties.[4][5] Several studies have highlighted the potential of these compounds to inhibit key cancer-related enzymes, induce apoptosis, and arrest the cell cycle, underscoring their significance in the development of next-generation cancer therapies.[6][7]

Synthetic Strategies: Building the Arsenal

The synthesis of 1,2,4-triazoloazine derivatives typically involves a multi-step process, often starting from readily available heterocyclic hydrazines and aldehydes. A common and effective method is the oxidative cyclization of azinylhydrazones.

General Synthesis of 3-(Heteroaryl)-[5][6][7]triazolo[3,4-a]phthalazines

A prevalent synthetic route to this class of compounds involves the reaction of 1-hydrazinophthalazine with various aromatic or heteroaromatic aldehydes to form the corresponding hydrazones. These intermediates then undergo oxidative cyclization to yield the final triazolo[3,4-a]phthalazine derivatives.

-

Step 1: Hydrazone Formation: 1-Hydrazinophthalazine is reacted with a substituted aldehyde in a suitable solvent, such as ethanol, often with catalytic acid, to form the corresponding Schiff base (hydrazone).

-

Step 2: Oxidative Cyclization: The formed hydrazone is then treated with an oxidizing agent, such as ferric chloride (FeCl3) or (diacetoxyiodo)benzene (PIDA), to induce intramolecular cyclization and formation of the triazole ring.

Synthesis of bis([5][6][7]triazolo)azines

The synthesis of bis-triazoloazine derivatives involves creating a central scaffold that can be functionalized with two triazole rings. This can be achieved by reacting a dihydrazinylazine with appropriate aldehydes followed by oxidative cyclization. For instance, the synthesis of 3,6-di(heteroaryl)bis([4][5][6]triazolo)[3,4-a:4′,3′-c]phthalazines can be achieved through the condensation of 6-hydrazinyl-3-(heteroaryl)-[4][5][6]triazolo[3,4-a]phthalazine with heteroaromatic aldehydes, followed by cyclization in the presence of an oxidizing agent like PIDA.[5]

Anticancer Activity: A Quantitative Overview

The anticancer potential of novel 1,2,4-triazoloazine derivatives is typically assessed through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound. The following tables summarize the IC50 values of representative 1,2,4-triazoloazine compounds from various studies.

Table 1: Anticancer Activity of 1,2,4-Triazolo[3,4-a]phthalazine Derivatives [6][8]

| Compound | MGC-803 (gastric) IC50 (µM) | EC-9706 (esophageal) IC50 (µM) | HeLa (cervical) IC50 (µM) | MCF-7 (breast) IC50 (µM) |

| 11h | 3.5 | 2.0 | 4.5 | 3.8 |

| 5-Fluorouracil | 10.2 | 15.8 | 12.5 | 18.6 |

Table 2: Anticancer Activity of[4][5][6]triazolo[4,3-a]quinoxaline and bis([4][5][6]triazolo)[4,3-a:3',4'-c]quinoxaline Derivatives [9]

| Compound | HePG-2 (liver) IC50 (µM) | Hep-2 (larynx) IC50 (µM) | Caco-2 (colorectal) IC50 (µM) |

| 16e | 0.45 | 0.60 | 0.29 |

| 21 | 0.55 | 0.75 | 0.40 |

| 25a | 0.60 | 0.80 | 0.50 |

| 25b | 0.70 | 0.90 | 0.60 |

| Doxorubicin | 0.51 | 0.62 | 0.73 |

Table 3: Anticancer and c-Met Kinase Inhibitory Activities of[4][5][6]triazolo[4,3-a]pyrazine Derivatives [10]

| Compound | A549 (lung) IC50 (µM) | MCF-7 (breast) IC50 (µM) | HeLa (cervical) IC50 (µM) | c-Met Kinase IC50 (nM) |

| 22i | 0.83 | 0.15 | 2.85 | 48 |

Mechanisms of Action: Unraveling the Pathways to Cell Death

The anticancer effects of 1,2,4-triazoloazines are often attributed to their ability to interfere with critical cellular processes, leading to cell cycle arrest and apoptosis.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Several 1,2,4-triazoloazine derivatives have been shown to be potent inducers of apoptosis. For example, compound 11h was found to induce early apoptosis in EC-9706 cells in a concentration-dependent manner.[6][8] This is often mediated through the activation of caspases and modulation of the Bcl-2 family of proteins.

Cell Cycle Arrest

In addition to inducing apoptosis, many 1,2,4-triazoloazines can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. Compound 11h , for instance, was shown to cause cell cycle arrest at the G2/M phase in EC-9706 cells.[6][8] This prevents the cells from entering mitosis and ultimately leads to cell death.

Kinase Inhibition

A significant number of 1,2,4-triazoloazine derivatives exert their anticancer effects by targeting specific protein kinases that are often dysregulated in cancer. The c-Met receptor tyrosine kinase, for example, is a well-established oncogene, and its inhibition is a key therapeutic strategy.[8][11] Compounds such as 22i have demonstrated potent inhibitory activity against c-Met kinase, thereby blocking downstream signaling pathways that promote cell proliferation, survival, and migration.[10]

Experimental Protocols: A Guide for the Bench

Reproducibility is paramount in scientific research. This section provides detailed, step-by-step protocols for the key in vitro assays used to evaluate the anticancer activity of 1,2,4-triazoloazine derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the 1,2,4-triazoloazine compounds and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Treat cells with the test compound for the desired time, then harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

-

Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Annexin V-FITC/PI Apoptosis Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment and Harvesting: Treat cells with the compound, then harvest and wash them with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and propidium iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry immediately.

-

Data Analysis:

-

Annexin V-negative and PI-negative cells are viable.

-

Annexin V-positive and PI-negative cells are in early apoptosis.

-

Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

-

Annexin V-negative and PI-positive cells are necrotic.

-

Drug Discovery and Development Workflow

The path from a promising chemical scaffold to a clinically approved drug is a long and rigorous one. The following diagram illustrates a typical workflow for the discovery and development of novel 1,2,4-triazoloazine anticancer agents.

Future Directions and Conclusion

The 1,2,4-triazoloazine scaffold represents a highly promising platform for the development of novel anticancer therapeutics. The versatility of its synthesis allows for the creation of diverse chemical libraries, and the potent and selective anticancer activities observed in numerous studies underscore its therapeutic potential. Future research should focus on elucidating the structure-activity relationships of these compounds to guide the design of more potent and selective inhibitors. Furthermore, in vivo studies are crucial to validate the preclinical efficacy and safety of lead candidates. The continued exploration of this chemical space holds great promise for the discovery of next-generation anticancer drugs that can overcome the challenges of current therapies and improve patient outcomes.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. flowcyt.rutgers.edu [flowcyt.rutgers.edu]

- 6. Flow cytometry with PI staining | Abcam [abcam.com]

- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 8. c-MET [stage.abbviescience.com]

- 9. onclive.com [onclive.com]

- 10. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 11. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

MDX-124: A Novel Annexin-A1 Targeting Antibody for Solid Tumors

An In-Depth Technical Guide on the Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Introduction

Annexin-A1 (ANXA1) is a 37 kDa calcium-dependent phospholipid-binding protein that has emerged as a critical player in the tumor microenvironment.[1] Overexpressed in a variety of solid tumors, including triple-negative breast, pancreatic, colorectal, and ovarian cancers, ANXA1 is increasingly recognized as a key driver of tumor progression, immune evasion, and resistance to therapy.[2] MDX-124, a first-in-class humanized IgG1 monoclonal antibody, is a novel therapeutic agent designed to specifically target and inhibit the pro-tumoral functions of ANXA1.[2][3] This technical guide provides a comprehensive overview of the mechanism of action of MDX-124, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.

The Role of Annexin-A1 in Solid Tumors

ANXA1 is a pleiotropic protein with diverse roles in cellular processes.[4] While it exhibits anti-inflammatory properties in normal physiology, in the context of cancer, its function is often subverted to promote tumorigenesis.[5][6] Overexpression of ANXA1 in cancer cells is correlated with increased cell proliferation, angiogenesis, migration, invasion, and drug resistance, ultimately leading to poor patient prognosis.[2][7]

Extracellular ANXA1 exerts its effects primarily through interaction with Formyl Peptide Receptors (FPRs), particularly FPR1 and FPR2.[7][8] This interaction triggers a cascade of downstream signaling pathways that contribute to the malignant phenotype. The ANXA1-FPR signaling axis is a central node in the complex interplay between cancer cells and the tumor microenvironment, influencing immune cell function and promoting an immunosuppressive milieu.[1][6]

MDX-124: Mechanism of Action

MDX-124 is a humanized monoclonal antibody that selectively binds to ANXA1, effectively disrupting its interaction with FPR1 and FPR2.[2][3] This blockade of the ANXA1-FPR signaling pathway forms the core of MDX-124's anti-cancer activity. The proposed mechanisms of action for MDX-124 include:

-

Inhibition of Cell Proliferation: By preventing ANXA1 from binding to its receptors, MDX-124 has been shown to significantly reduce the proliferation of cancer cells that express ANXA1.[2][3]

-

Cell Cycle Arrest: The anti-proliferative effect of MDX-124 is mediated, at least in part, by inducing cell cycle arrest, primarily in the G1 phase.[2][3][8]

-

Inhibition of Tumor Growth: In vivo studies have demonstrated that MDX-124 can effectively suppress tumor growth in animal models of various cancers.[2][3]

-

Reduction of Cell Migration and Invasion: MDX-124 has been shown to inhibit the migratory and invasive capabilities of cancer cells, key processes in metastasis.[8]

-

Modulation of the Tumor Microenvironment: By targeting ANXA1, MDX-124 is believed to counteract the immunosuppressive effects of ANXA1, potentially enhancing anti-tumor immune responses.[9]

-

Antibody-Dependent Cellular Cytotoxicity (ADCC): As an IgG1 antibody, MDX-124 has the potential to induce ADCC, leading to the direct killing of ANXA1-expressing tumor cells by immune cells.[10]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of MDX-124.

Table 1: In Vitro Anti-Proliferative Activity of MDX-124

| Cell Line | Cancer Type | Effect | Concentration | Reference |

| MCF-7 | Breast Cancer | >50% reduction in viability | 10 µM | [3] |

| HCC1806 | Triple-Negative Breast Cancer | >50% reduction in viability | 10 µM | [3] |

| MDA-MB-231 | Triple-Negative Breast Cancer | >50% reduction in viability | 10 µM | [3] |

| Pancreatic Cancer Cell Lines | Pancreatic Cancer | Significant reduction in viability | 0-10 µM | [11] |

| Ovarian Cancer Cell Lines | Ovarian Cancer | Significant reduction in cell survival | 0-10 µM | [11] |

| Colorectal Cancer Cell Lines | Colorectal Cancer | Significant reduction in cell survival | 0-10 µM | [11] |

Table 2: Effect of MDX-124 on Cell Cycle Progression

| Cell Line | Cancer Type | Effect on G1 Phase | Effect on S Phase | Concentration | Reference |

| BxPC-3 | Pancreatic Cancer | Up to 33.5% increase | Up to 18.3% decrease | Not Specified | [8] |

| A549 | Lung Cancer | Up to 33.5% increase | Up to 18.3% decrease | Not Specified | [8] |

| MDA-MB-231 | Triple-Negative Breast Cancer | Up to 33.5% increase | Up to 18.3% decrease | Not Specified | [8] |

| MIA PaCa-2 | Pancreatic Cancer | 38.1% increase | 29% decrease | Not Specified | [12][13] |

| HCC1806 | Triple-Negative Breast Cancer | 33.5% increase | 29.1% decrease | Not Specified | [14] |

Table 3: In Vivo Anti-Tumor Efficacy of MDX-124

| Animal Model | Cancer Type | Treatment | Tumor Growth Inhibition | Reference |

| MycCaP-Bo Syngeneic Model | Prostate Cancer | Murine analog of MDX-124 (10 mg/kg, BIW) | 52% reduction in mean tumor growth after 14 days | [8] |

| 4T1-luc Syngeneic Model | Triple-Negative Breast Cancer | MDX-124 | Significant inhibition (p < 0.0001) | [3] |

| Pan02 Syngeneic Model | Pancreatic Cancer | MDX-124 | Significant inhibition (p < 0.0001) | [3] |

| Orthotopic Metastatic Model | Pancreatic Cancer | Murine analog of MDX-124 | Markedly reduced incidence and size of lung metastases | [12][13] |

| EMT6 Syngeneic Model | Triple-Negative Breast Cancer | Murine analog of MDX-124 + anti-PD-1 | 15% potentiation of mean tumor growth inhibition vs. anti-PD-1 alone | [14] |

Table 4: Preliminary Clinical Data from the ATTAINMENT Phase 1b Trial

| Parameter | Finding | Patient Population | Reference |

| Disease Control Rate | 55% (6/11 evaluable patients) | Advanced solid tumors | [9] |

| Tumor Shrinkage (Cholangiocarcinoma) | 75% (3/4 patients), including one confirmed partial response | Cholangiocarcinoma | [9] |

| Safety and Tolerability | Well tolerated at doses up to 30 mg/kg; no grade 3-4 treatment-related adverse events or dose-limiting toxicities observed | Advanced solid tumors | [9] |

Signaling Pathways and Experimental Workflows

Annexin-A1 Signaling Pathway in Cancer

The following diagram illustrates the central role of the ANXA1-FPR signaling axis in promoting tumorigenesis. Extracellular ANXA1, secreted by cancer and stromal cells, binds to FPRs on the cancer cell surface. This interaction activates multiple downstream pathways, including the MAPK/ERK and PI3K/AKT pathways, leading to increased proliferation, survival, migration, and invasion.

Caption: ANXA1-FPR signaling cascade in cancer cells.

MDX-124 Experimental Workflow for In Vitro Proliferation Assay

This diagram outlines a typical workflow for assessing the anti-proliferative effects of MDX-124 on cancer cell lines in vitro.

Caption: In vitro cell proliferation assay workflow.

Experimental Protocols

The following are summarized methodologies for key experiments cited in the evaluation of MDX-124.

Cell Proliferation Assay (CellTiter-Glo®)

-

Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with a range of concentrations of MDX-124 (e.g., 0-10 µM) or an appropriate isotype control antibody.[11]

-

Incubation: The plates are incubated for 72 hours under standard cell culture conditions.[11]

-

Lysis and Luminescence Measurement: CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.

-

Data Analysis: Luminescence is measured using a plate reader. The results are normalized to the control-treated cells to determine the percentage of cell viability and generate dose-response curves.

Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: Cancer cells are treated with MDX-124 or a control for a specified period (e.g., 24 hours).[8]

-

Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in ethanol.

-

Staining: The fixed cells are treated with RNase and stained with a fluorescent DNA-intercalating dye, such as propidium iodide.

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

-

Data Analysis: The distribution of cells in the G1, S, and G2/M phases of the cell cycle is determined based on their DNA content.[12][13]

Transwell Migration Assay

-

Cell Seeding: Cancer cells are seeded into the upper chamber of a transwell insert with a porous membrane.

-

Treatment: MDX-124 or a control is added to the upper chamber.[12][13]

-

Incubation: The transwell plates are incubated to allow for cell migration through the membrane towards a chemoattractant in the lower chamber.

-

Staining and Quantification: Non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the lower surface are fixed, stained, and counted under a microscope.

In Vivo Tumor Growth Studies

-

Tumor Implantation: Human cancer cells are implanted subcutaneously or orthotopically into immunodeficient or syngeneic mice.[3][12][13]

-

Treatment: Once tumors are established, mice are treated with MDX-124, a murine analog, or a vehicle control via intraperitoneal or intravenous injections at a specified dose and schedule (e.g., 10 mg/kg, twice weekly).[8]

-

Tumor Measurement: Tumor volume is measured regularly using calipers. For metastatic models, bioluminescent imaging may be used to quantify tumor burden.[12][13]

-

Data Analysis: Tumor growth curves are generated, and the percentage of tumor growth inhibition is calculated. Animal body weight is monitored as an indicator of toxicity.[2]

Conclusion

MDX-124 represents a promising and innovative therapeutic strategy for the treatment of solid tumors overexpressing ANXA1. By specifically targeting the ANXA1-FPR signaling axis, MDX-124 effectively inhibits key tumorigenic processes, including cell proliferation, migration, and in vivo tumor growth. The favorable safety profile and encouraging preliminary anti-tumor activity observed in the Phase 1b ATTAINMENT trial further support its clinical development.[9] Ongoing and future studies will continue to elucidate the full potential of MDX-124, both as a monotherapy and in combination with other anti-cancer agents, in providing a novel treatment option for patients with difficult-to-treat cancers.

References

- 1. An overview of the regulatory role of annexin A1 in the tumor microenvironment and its prospective clinical application (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oncology Compass | Congress updates and practice changing publications for Oncologist [oncologycompass.com]

- 3. A therapeutic antibody targeting annexin-A1 inhibits cancer cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advancements of Annexin A1 in inflammation and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Annexin A1 as a Regulator of Immune Response in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medannex.org [medannex.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. firstwordpharma.com [firstwordpharma.com]

- 10. ascopubs.org [ascopubs.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Efficacy of MDX-124, a novel anti-annexin-A1 antibody, in preclinical models of pancreatic cancer. - ASCO [asco.org]

- 13. ascopubs.org [ascopubs.org]

- 14. researchgate.net [researchgate.net]

miR-124: A Potent Tumor Suppressor in Glioblastoma

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat human brain tumors, characterized by rapid proliferation, diffuse invasion, and profound resistance to therapy. A growing body of evidence has implicated the dysregulation of microRNAs (miRNAs) in the pathogenesis of GBM. Among these, microRNA-124 (miR-124) has emerged as a critical tumor suppressor, frequently downregulated in GBM tissues compared to normal brain tissue.[1][2][3] This guide provides a comprehensive technical overview of the role of miR-124 in glioblastoma, detailing its molecular mechanisms, key downstream targets, and its impact on essential tumorigenic processes. We present quantitative data from seminal studies, detailed experimental protocols for functional validation, and visual representations of the core signaling pathways and experimental workflows to facilitate a deeper understanding and guide future research and therapeutic development.

The Role of miR-124 in Suppressing Glioblastoma Pathogenesis

miR-124 is a brain-enriched miRNA that plays a crucial role in neuronal differentiation.[2] Its expression is significantly reduced in glioblastoma, and this downregulation is associated with a more aggressive tumor phenotype.[2][3] Restoration of miR-124 expression in GBM cells has been shown to inhibit multiple aspects of tumorigenicity, including cell proliferation, survival, migration, and invasion, while promoting apoptosis.[2][4][5][6]

Inhibition of Cell Proliferation and Induction of Cell Cycle Arrest

Overexpression of miR-124 in glioblastoma cell lines leads to a significant reduction in cell proliferation.[2][7] This is often accompanied by a G1 phase cell cycle arrest.[3][8] Mechanistically, miR-124 targets key regulators of the cell cycle, such as Cyclin-Dependent Kinase 6 (CDK6), leading to decreased phosphorylation of the Retinoblastoma (Rb) protein.[3][9]

Promotion of Apoptosis

miR-124 enhances apoptosis in glioblastoma cells.[6][10] This pro-apoptotic effect is mediated through the direct targeting of anti-apoptotic factors and the modulation of key survival pathways. For instance, miR-124 has been shown to target CREBRF, leading to increased apoptosis and autophagy.[11]

Attenuation of Migration and Invasion

A hallmark of glioblastoma is its highly invasive nature, which makes complete surgical resection nearly impossible. miR-124 has been demonstrated to be a potent inhibitor of glioblastoma cell migration and invasion.[1][5] This is achieved by targeting a range of molecules involved in cell motility and extracellular matrix remodeling, such as Capn4, RhoG, and EMMPRIN.[1][5][6] Downregulation of these targets by miR-124 leads to a reduction in the expression of matrix metalloproteinases (MMPs), such as MMP2 and MMP9, which are crucial for the degradation of the extracellular matrix.[1][12]

Key Downstream Targets and Signaling Pathways Modulated by miR-124

The tumor-suppressive functions of miR-124 are executed through its post-transcriptional silencing of a multitude of oncogenic target genes. Bioinformatics analyses coupled with experimental validation have identified several key targets and the signaling pathways they regulate.

Validated Gene Targets of miR-124 in Glioblastoma

| Target Gene | Function in Glioblastoma | Reference |

| Capn4 | Promotes cell migration and invasion. | [1] |

| TEAD1 | Involved in cell proliferation and survival under stress. | [2][13] |

| MAPK14 (p38α) | Pro-tumorigenic role, correlates with poor survival. | [2][13] |

| SERP1 | Promotes tumor cell survival, especially under hypoxic conditions. | [2][13] |

| R-Ras, N-Ras | Activate PI3K/Akt and Raf/ERK signaling pathways, promoting cell growth, invasion, and angiogenesis. | [4] |

| SOS1 | Activates the Ras/Raf/ERK signaling pathway, promoting cell growth. | [7] |

| EMMPRIN | Induces matrix metalloproteinases, promoting invasion. | [5] |

| STAT3 | Promotes cell proliferation and inhibits apoptosis. | [10] |

| RhoG | Promotes cell proliferation and migration. | [6] |

| CREBRF | Negatively regulates apoptosis and autophagy. | [11] |

| NRP-1 | Promotes glioblastoma growth and angiogenesis. | [14] |

| CDK6 | Promotes cell cycle progression. | [3][9] |

Signaling Pathways Regulated by miR-124

By targeting multiple components of various signaling cascades, miR-124 acts as a master regulator of several oncogenic pathways in glioblastoma.

-

PI3K/Akt and Raf/ERK Signaling: miR-124 directly targets R-Ras and N-Ras, leading to the downregulation of their downstream effectors, including Akt and ERK1/2.[4] This results in decreased cell proliferation and survival. Similarly, by targeting SOS1, miR-124 suppresses the Ras/Raf/ERK pathway.[7]

-

STAT3 Signaling: miR-124 directly binds to the 3'-UTR of STAT3, inhibiting its expression.[10] This leads to reduced proliferation and increased apoptosis in glioblastoma cells.

-

PI3K/Akt/NFκB Pathway: Through its targeting of Neuropilin-1 (NRP-1), miR-124 can suppress the PI3K/Akt/NFκB pathway, thereby inhibiting glioblastoma growth and angiogenesis.[14]

Below are diagrams illustrating these key signaling pathways.

Caption: miR-124 inhibits the PI3K/Akt and Raf/ERK pathways.

Caption: miR-124 suppresses the STAT3 signaling pathway.

Quantitative Data Summary

The following tables summarize key quantitative findings from various studies on miR-124 in glioblastoma.

Table 1: Effects of miR-124 Overexpression on Glioblastoma Cell Phenotypes

| Cell Line | Phenotype Assessed | Result | Reference |

| U87, U251 | Migration | Significant suppression | [1] |

| U87, U251 | Invasion | Significant suppression | [1] |

| U87-MG | Proliferation (in vitro) | Decreased | [2] |

| U87-MG | Tumor Growth (in vivo) | Decreased | [2] |

| U87 | Cell Growth | Attenuated | [4] |

| U87 | Invasion | Attenuated | [4] |

| U87, U373 | Proliferation | Inhibited | [7] |

| U87 | Proliferation | Significantly inhibited | [5] |

| U87 | Apoptosis | Increased | [5] |

| U87 | Migration & Invasion | Decreased | [5] |

| U251 | Cell Cycle | G1 arrest | [3] |

| U87, U251 | Proliferation | Suppressed | [10] |

| U87, U251 | Apoptosis | Promoted | [10] |

| U251, T98 | Proliferation | Diminished | [11] |

| U251, T98 | Apoptosis & Autophagy | Enhanced | [11] |

Table 2: Regulation of Target Gene Expression by miR-124

| Target Gene | Cell Line | Effect of miR-124 Overexpression | Reference |

| Capn4 | U87, U251 | Apparent reduction in protein level | [1] |

| R-Ras, N-Ras | U87, U251 | Downregulated protein levels | [4] |

| p-Akt, p-ERK1/2 | U87, U251 | Downregulated levels | [4] |

| SOS1 | - | Directly targeted and downregulated | [7] |

| STAT3 | U87, U251 | Inhibited expression | [10] |

| NRP-1 | - | Suppressed expression | [14] |

| CDK6 | U251 | Decreased expression | [3] |

| CREBRF | U251, T98 | Negatively targeted and diminished expression | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the tumor-suppressive functions of miR-124 in glioblastoma.

miRNA Transfection

Objective: To transiently overexpress or inhibit miR-124 in glioblastoma cell lines.

Materials:

-

Glioblastoma cell lines (e.g., U87, U251)

-

miR-124 mimics or inhibitors and corresponding negative controls (NC)

-

Lipofectamine RNAiMAX or similar transfection reagent

-

Opti-MEM I Reduced Serum Medium

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

6-well plates

Procedure:

-

Seed glioblastoma cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.

-

On the day of transfection, dilute miR-124 mimics/inhibitors or NC to the desired final concentration (e.g., 50 nM) in Opti-MEM.

-

In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.

-

Combine the diluted miRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.

-

Add the transfection complexes dropwise to the cells in each well.

-

Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before proceeding with downstream assays.

Luciferase Reporter Assay for Target Validation

Objective: To experimentally validate the direct interaction between miR-124 and the 3'-UTR of a putative target gene.[15][16][17][18][19]

Materials:

-

psiCHECK-2 vector or similar dual-luciferase reporter vector

-

Glioblastoma cell lines

-

miR-124 mimics or NC

-

Lipofectamine 2000 or similar transfection reagent

-

Primers to amplify the 3'-UTR of the target gene

-

Restriction enzymes and T4 DNA ligase

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Construct Preparation:

-

Amplify the 3'-UTR of the putative target gene containing the predicted miR-124 binding site from genomic DNA.

-

Clone the amplified 3'-UTR fragment into the multiple cloning site of the dual-luciferase reporter vector, downstream of the Renilla luciferase gene.

-

Create a mutant construct by introducing mutations into the miR-124 seed-binding site within the 3'-UTR using site-directed mutagenesis.

-

Verify all constructs by sequencing.

-

-

Transfection:

-

Co-transfect the glioblastoma cells with the wild-type or mutant reporter construct and either miR-124 mimics or NC using a suitable transfection reagent.

-

-

Luciferase Assay:

-

After 24-48 hours of incubation, lyse the cells and measure both Firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.

-

-

Data Analysis:

-

Normalize the Renilla luciferase activity to the Firefly luciferase activity to control for transfection efficiency. A significant decrease in the relative luciferase activity in cells co-transfected with the wild-type construct and miR-124 mimics compared to controls indicates a direct interaction.

-

Caption: Workflow for Luciferase Reporter Assay.

Cell Viability Assay

Objective: To assess the effect of miR-124 on the proliferation and viability of glioblastoma cells.

Materials:

-

Transfected glioblastoma cells

-

96-well plates

-

MTT or WST-1 reagent

-

Microplate reader

Procedure:

-

Seed transfected cells into 96-well plates at a low density (e.g., 2,000-5,000 cells/well).

-

At various time points (e.g., 24, 48, 72 hours), add MTT or WST-1 reagent to the wells according to the manufacturer's protocol.

-

Incubate for the recommended time to allow for the conversion of the reagent by metabolically active cells.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Plot the absorbance values over time to generate a cell growth curve.

Transwell Invasion Assay

Objective: To evaluate the effect of miR-124 on the invasive capacity of glioblastoma cells.[12]

Materials:

-

Transfected glioblastoma cells

-

Transwell inserts with 8 µm pore size polycarbonate membranes

-

Matrigel

-

Serum-free medium and medium with 10% FBS

-

Cotton swabs

-

Crystal violet staining solution

Procedure:

-

Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

-

Resuspend transfected cells in serum-free medium and seed them into the upper chamber of the inserts.

-

Add medium containing 10% FBS to the lower chamber to act as a chemoattractant.

-

Incubate the plates for 24-48 hours.

-

After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.

-

Count the number of stained cells in several random fields under a microscope.

Conclusion and Future Directions

The evidence overwhelmingly supports the role of miR-124 as a potent tumor suppressor in glioblastoma. Its ability to coordinately regulate multiple oncogenic pathways highlights its potential as a therapeutic agent. Future research should focus on developing effective strategies for the targeted delivery of miR-124 mimics to glioblastoma tumors in vivo. Furthermore, exploring the combination of miR-124-based therapies with existing treatments, such as temozolomide, may offer a synergistic approach to overcoming therapeutic resistance and improving patient outcomes.[4] The continued investigation into the complex regulatory network governed by miR-124 will undoubtedly unveil new vulnerabilities in glioblastoma that can be exploited for therapeutic benefit.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. MicroRNA-124 expression counteracts pro-survival stress responses in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. miR-124 and miR-137 inhibit proliferation of glioblastoma multiforme cells and induce differentiation of brain tumor stem cells [escholarship.org]

- 4. MiR-124 governs glioma growth and angiogenesis and enhances chemosensitivity by targeting R-Ras and N-Ras - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of EMMPRIN by microRNA-124 suppresses the growth, invasion and tumorigenicity of gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. MiR-124 inhibits the growth of glioblastoma through the downregulation of SOS1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. miR-124 and miR-137 inhibit proliferation of glioblastoma multiforme cells and induce differentiation of brain tumor stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. miR-124 Acts as a Tumor Suppressor in Glioblastoma via the Inhibition of Signal Transducer and Activator of Transcription 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. MicroRNA-124-3p promotes apoptosis and autophagy of glioma cells by down-regulating CREBRF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. miR-124 suppresses the migration and invasion of glioma cells in vitro via Capn4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. MicroRNA-124 expression counteracts pro-survival stress responses in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. miRNA-124-3p/neuropilin-1(NRP-1) axis plays an important role in mediating glioblastoma growth and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Experimental Validation of MicroRNA Targets: Luciferase Reporter Assay | Springer Nature Experiments [experiments.springernature.com]

- 16. Experimental validation of microRNA targets using a luciferase reporter system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Evaluating the MicroRNA Targeting Sites by Luciferase Reporter Gene Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. miRNA Luciferase Reporter Assay - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]

- 19. Experimental Validation of MicroRNA Targets: Luciferase Reporter Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure-Activity Relationship Studies of Novel 1,2,4-Triazole Analogs as Potent Anticancer Agents

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of a promising class of synthetic anticancer agents based on the 1,2,4-triazole scaffold. For the purpose of this document, this series will be referred to as the "Agent 124" series. These compounds have demonstrated significant cytotoxic activity against various human cancer cell lines, with some analogs showing potency in the nanomolar range. The primary mechanism of action for the most potent of these compounds has been identified as the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel cancer therapeutics.

Core Structure and Pharmacophore

The fundamental chemical architecture of the "Agent 124" series consists of a central 1,2,4-triazole ring, which serves as a key structural motif. The SAR studies reveal that substitutions at various positions on associated aryl rings are critical for their anticancer activity. A general scaffold involves a diarylmethyl substitution on the triazole ring, creating a hybrid structure that leverages features from known tubulin inhibitors.

Quantitative Structure-Activity Relationship Data

The antiproliferative activity of the "Agent 124" series and its analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized in the tables below.

| Compound | R1 | R2 | R3 | MCF-7 IC50 (nM) | MDA-MB-231 IC50 (nM) |

| 24 | OCH3 | OCH3 | OCH3 | 52 | 74 |

| 7a | H | H | H | 1.61 | - |

Table 1: Antiproliferative Activity of Lead Compounds. The table highlights the potent activity of compound 24 , a 5-((2H-1,2,3-triazol-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methoxyphenol, and compares it to a phenstatin analog, 7a .[1] The data indicates that the trimethoxyphenyl substitution is a key contributor to the observed cytotoxicity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the SAR studies of the "Agent 124" series.

Synthesis of 1-(Diarylmethyl)-1H-1,2,4-triazoles

A representative synthetic protocol for the "Agent 124" series involves the reaction of a substituted benzophenone with an appropriate triazole derivative. The synthesis of a key intermediate, 5-((2H-1,2,3-triazol-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methoxyphenol (Compound 24 ), is achieved through a multi-step process designed to create a hybrid scaffold derived from the benzophenone structure of tubulin targeting agents and the 1,2,4-triazole of aromatase inhibitors.[1] The structural integrity of the synthesized compounds is confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[2]

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds is determined against a panel of human cancer cell lines, including MCF-7 (breast cancer, ER+/PR+), MDA-MB-231 (triple-negative breast cancer), A549 (lung cancer), and DU-145 (prostate cancer), using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay.[2]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) for a specified period (e.g., 48 or 72 hours). Etoposide or a similar standard anticancer drug is used as a positive control.[2]

-

MTT Incubation: Following treatment, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for 4 hours at 37°C.

-

Formazan Solubilization: The formazan crystals formed by viable cells are dissolved in a solubilization buffer (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The IC50 values are calculated from the dose-response curves using appropriate software.

Cell Cycle Analysis

The effect of the most potent compounds on the cell cycle distribution is investigated using flow cytometry.

-

Cell Treatment: Cancer cells (e.g., MCF-7) are treated with the test compound at its IC50 concentration for a defined period (e.g., 24 hours).

-

Cell Harvesting and Fixation: The cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Staining: The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined. A significant accumulation of cells in the G2/M phase is indicative of mitotic arrest.[1]

Tubulin Polymerization Assay

The direct effect of the compounds on tubulin polymerization is assessed using an in vitro assay.

-

Reaction Mixture Preparation: A reaction mixture containing tubulin, a GTP-containing buffer, and a fluorescence reporter is prepared.

-

Compound Addition: The test compound or a known tubulin inhibitor (e.g., colchicine) is added to the reaction mixture.

-

Polymerization Induction: Tubulin polymerization is initiated by raising the temperature to 37°C.

-

Fluorescence Monitoring: The change in fluorescence, which is proportional to the extent of tubulin polymerization, is monitored over time using a fluorometer. Inhibition of tubulin polymerization is observed as a decrease in the fluorescence signal compared to the control.[3]

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for the "Agent 124" series is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. This leads to a cascade of downstream events culminating in apoptosis.

Figure 1: Proposed mechanism of action for the "Agent 124" series.

The diagram above illustrates the proposed signaling cascade initiated by the "Agent 124" analogs. The compounds bind to tubulin, likely at the colchicine-binding site, thereby inhibiting its polymerization into microtubules.[3] This disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, leading to cell cycle arrest in the G2/M phase.[1] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, resulting in cancer cell death.

Figure 2: Experimental workflow for the in vitro cytotoxicity (MTT) assay.

This workflow diagram outlines the key steps involved in assessing the cytotoxic potential of the "Agent 124" series of compounds. The color-coded nodes represent distinct phases of the experimental protocol, from initial cell culture to the final data analysis.

Conclusion and Future Directions

The structure-activity relationship studies of the "Agent 124" series have successfully identified key structural features that contribute to their potent anticancer activity. Specifically, the presence of a 1,2,4-triazole core and appropriate substitutions on the associated aryl rings are crucial for high potency. The primary mechanism of action, inhibition of tubulin polymerization, is a well-validated target in cancer therapy.

Future research in this area should focus on:

-

Lead Optimization: Further chemical modifications to enhance potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy: Evaluation of the most promising analogs in preclinical animal models of cancer.

-

Mechanism of Action Studies: Deeper investigation into the specific interactions with the tubulin protein and the downstream signaling pathways affected.

The "Agent 124" series represents a promising class of compounds for the development of novel anticancer therapeutics. The data and protocols presented in this guide provide a solid foundation for further research and development efforts in this area.

References

- 1. mdpi.com [mdpi.com]

- 2. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Efficacy of Anticancer Agent 124 in a Human Tumor Xenograft Model

An In-depth Technical Guide

For Research and Drug Development Professionals

Abstract

This document details the preclinical in vivo evaluation of "Anticancer agent 124," a novel small molecule inhibitor of the MAPK/ERK signaling pathway. The study utilizes a human colorectal cancer (HCT116) xenograft model in immunocompromised mice to assess the agent's therapeutic efficacy and tolerability.[1] Key findings demonstrate that this compound induces significant tumor growth inhibition at well-tolerated doses. This guide provides comprehensive experimental protocols, quantitative data summaries, and visual representations of the study workflow and the targeted biological pathway to support further research and development.

Introduction

The development of targeted therapies has revolutionized oncology, offering the potential for more effective and less toxic treatments. "this compound" is a potent and selective inhibitor of MEK1/2, key kinases in the MAPK/ERK signaling cascade. This pathway is frequently dysregulated in various human cancers, including colorectal cancer, making it a prime target for therapeutic intervention. Preclinical evaluation in robust animal models is a critical step in validating the potential of new anticancer agents.[1] Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, remain a gold standard for assessing anti-tumor efficacy in vivo.[1][2][3] This whitepaper presents the definitive results of the in vivo efficacy of this compound in a subcutaneous HCT116 colorectal cancer xenograft model.

Experimental Workflow

The overall design of the in vivo study is depicted below. The workflow ensures a systematic and reproducible evaluation, from the initial preparation of cancer cells to the final statistical analysis of tumor growth and tolerability data.

Detailed Experimental Protocols

Cell Line and Culture

The human colorectal carcinoma cell line HCT116 was obtained from the American Type Culture Collection (ATCC). Cells were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures were maintained in a humidified incubator at 37°C with 5% CO2 and were passaged upon reaching 80-90% confluency to maintain exponential growth.

Animal Model

All animal procedures were conducted in accordance with institutional guidelines. Female athymic nude mice (nu/nu), aged 6-8 weeks, were used for the study.[3] These mice are T-cell deficient, which allows for the growth of human tumor xenografts.[3]

Xenograft Implantation and Study Initiation

HCT116 cells were harvested, and a single-cell suspension was prepared in a 1:1 mixture of phosphate-buffered saline (PBS) and Matrigel. A total of 5 x 10^6 cells in a volume of 100 µL were injected subcutaneously into the right flank of each mouse.[4] Tumors were allowed to grow, and their dimensions were measured twice weekly with digital calipers. Tumor volume was calculated using the formula: (Length x Width²) / 2. When the average tumor volume reached approximately 150 mm³, mice were randomized into treatment groups (n=8 per group) to ensure a uniform distribution of tumor sizes.[5]

Drug Formulation and Administration

This compound was formulated as a suspension in 0.5% methylcellulose with 0.2% Tween 80 for oral administration (p.o.). The vehicle control group received the formulation without the active agent. Dosing was performed daily for 21 consecutive days at the specified concentrations.

Efficacy and Tolerability Assessment

Tumor volume and body weight were measured twice weekly throughout the study. The primary efficacy endpoint was tumor growth inhibition, expressed as the percentage of the mean tumor volume in the treated group (T) versus the control group (C) (T/C %). Tolerability was assessed by monitoring changes in body weight and observing any clinical signs of toxicity.

Results

Antitumor Efficacy of Agent 124

This compound demonstrated a dose-dependent inhibition of tumor growth in the HCT116 xenograft model. The 50 mg/kg dose resulted in significant tumor stasis over the 21-day treatment period. The summary of the efficacy data at the end of the study (Day 21) is presented below.

Table 1: Efficacy of this compound in HCT116 Xenograft Model (Day 21)

| Treatment Group | Dose (mg/kg, p.o.) | Mean Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | P-value (vs. Vehicle) |

|---|---|---|---|---|

| Vehicle Control | 0 | 1254 ± 145 | - | - |

| Agent 124 | 25 | 612 ± 98 | 51.2% | <0.01 |

| Agent 124 | 50 | 248 ± 62 | 80.2% | <0.001 |

Tolerability Profile